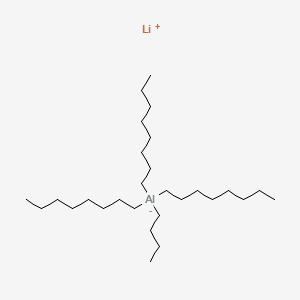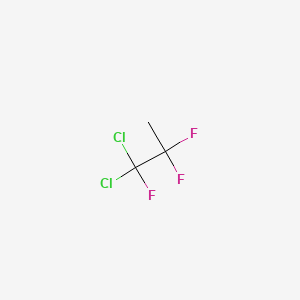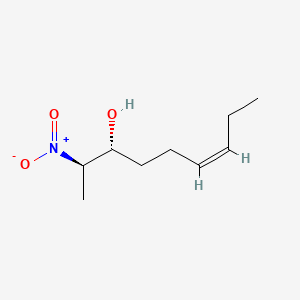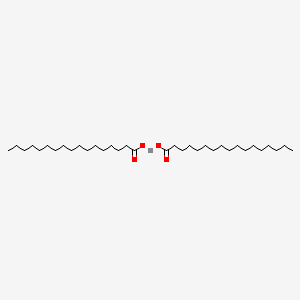![molecular formula C21H20N4O3S B12651097 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon This particular compound features a pyrrolo[3,4-c]pyridine core, which is a fused ring system combining pyrrole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and subsequent functionalization. One common synthetic route includes:
-
Formation of the Pyrrolo[3,4-c]pyridine Core
- Starting materials: Pyrrole and pyridine derivatives.
- Reaction conditions: Cyclization reactions under acidic or basic conditions, often using catalysts such as palladium or copper.
-
Functionalization
- Introduction of the carboxamide group: This can be achieved through amide coupling reactions using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Sulfonylation: The introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to larger volumes.
化学反应分析
Types of Reactions
-
Oxidation
- Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Conditions: Typically carried out in acidic or basic media.
- Products: Oxidized derivatives of the original compound, potentially altering the functional groups present.
-
Reduction
- Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
- Conditions: Often performed in anhydrous solvents under inert atmosphere.
- Products: Reduced forms of the compound, such as amine derivatives from amide groups.
-
Substitution
- Reagents: Nucleophiles or electrophiles depending on the desired substitution.
- Conditions: Varies widely depending on the specific substitution reaction.
- Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structure allows it to interact with proteins, nucleic acids, and other biomolecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique structure allows for the development of products with specific properties and functions.
作用机制
The mechanism of action of 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This can lead to various biological effects, such as modulation of signal transduction pathways, inhibition of enzyme activity, or alteration of gene expression.
相似化合物的比较
Similar Compounds
2H-Pyrrolo[3,4-c]pyridine-2-carboxamide: A simpler analog without the additional functional groups.
Pyrrolo[3,4-c]pyridine derivatives: Compounds with different substituents on the pyrrolo[3,4-c]pyridine core.
Sulfonyl-substituted pyridines: Compounds with sulfonyl groups attached to pyridine rings.
Uniqueness
The uniqueness of 2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]- lies in its combination of functional groups and ring structure. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research. Its structure also provides opportunities for further functionalization, enabling the development of new derivatives with enhanced properties.
属性
分子式 |
C21H20N4O3S |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
N-[[4-(6-methylpyridin-3-yl)sulfonylphenyl]methyl]-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H20N4O3S/c1-15-2-5-20(12-23-15)29(27,28)19-6-3-16(4-7-19)10-24-21(26)25-13-17-8-9-22-11-18(17)14-25/h2-9,11-12H,10,13-14H2,1H3,(H,24,26) |
InChI 键 |
AXOSMMGWCJFHKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)N3CC4=C(C3)C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


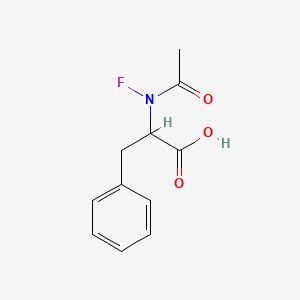

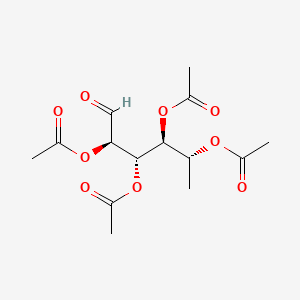
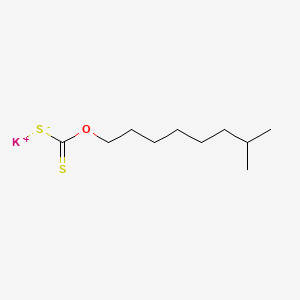
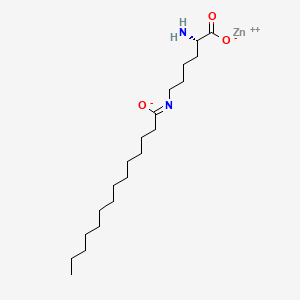
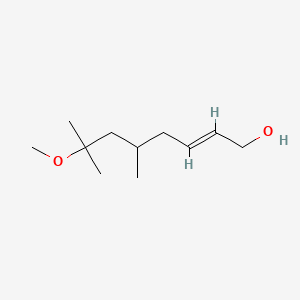
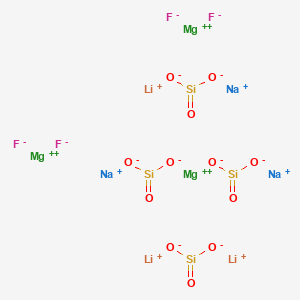
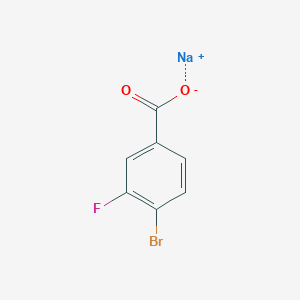
![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]quinolin-1-ium bromide](/img/structure/B12651051.png)
